2-Anilino-1-(4-bromophenyl)ethan-1-one
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Overview
Description
2-Anilino-1-(4-bromophenyl)ethan-1-one is an organic compound that features a brominated phenyl group and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anilino-1-(4-bromophenyl)ethan-1-one typically involves the reaction of 4-bromoacetophenone with aniline under specific conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of solvents and reagents would be tailored to ensure cost-effectiveness and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
2-Anilino-1-(4-bromophenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines. Substitution reactions can result in a variety of substituted phenyl derivatives.
Scientific Research Applications
2-Anilino-1-(4-bromophenyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It may be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Anilino-1-(4-bromophenyl)ethan-1-one involves its interaction with specific molecular targets. The aniline moiety can form hydrogen bonds with active sites of enzymes or receptors, while the bromophenyl group may participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(4-bromophenyl)ethanone: This compound features two bromophenyl groups and is used in similar applications.
2-Amino-2-(4-bromophenyl)ethan-1-ol: This compound has an amino group and is used in different synthetic pathways.
4-Bromophenyl 4-chlorobenzyl ketone: This compound has both bromine and chlorine substituents and is used in specialized chemical reactions.
Uniqueness
2-Anilino-1-(4-bromophenyl)ethan-1-one is unique due to the presence of both an aniline and a bromophenyl group, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it valuable in various research and industrial applications.
Properties
CAS No. |
62558-60-5 |
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Molecular Formula |
C14H12BrNO |
Molecular Weight |
290.15 g/mol |
IUPAC Name |
2-anilino-1-(4-bromophenyl)ethanone |
InChI |
InChI=1S/C14H12BrNO/c15-12-8-6-11(7-9-12)14(17)10-16-13-4-2-1-3-5-13/h1-9,16H,10H2 |
InChI Key |
OFFZRRMRSKGZBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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